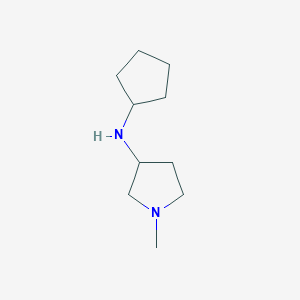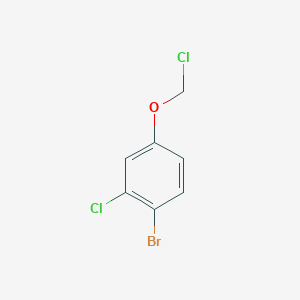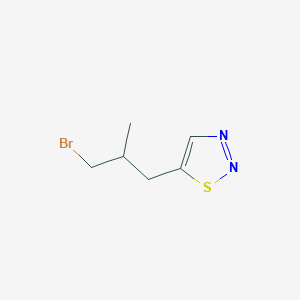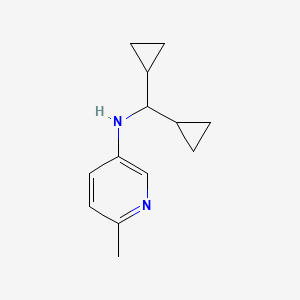
N-(Dicyclopropylmethyl)-6-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dicyclopropylmethyl)-6-methylpyridin-3-amine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a dicyclopropylmethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dicyclopropylmethyl)-6-methylpyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with dicyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Dicyclopropylmethyl)-6-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dicyclopropylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with substituted nucleophiles replacing the dicyclopropylmethyl group.
Applications De Recherche Scientifique
N-(Dicyclopropylmethyl)-6-methylpyridin-3-amine has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(Dicyclopropylmethyl)-6-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Cyclopropylmethyl)-6-methylpyridin-3-amine
- N-(Dicyclopropylmethyl)-4-methylpyridin-3-amine
- N-(Dicyclopropylmethyl)-6-ethylpyridin-3-amine
Uniqueness
N-(Dicyclopropylmethyl)-6-methylpyridin-3-amine is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H18N2 |
|---|---|
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
N-(dicyclopropylmethyl)-6-methylpyridin-3-amine |
InChI |
InChI=1S/C13H18N2/c1-9-2-7-12(8-14-9)15-13(10-3-4-10)11-5-6-11/h2,7-8,10-11,13,15H,3-6H2,1H3 |
Clé InChI |
UNMUJVBTVRVOJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)NC(C2CC2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13239867.png)
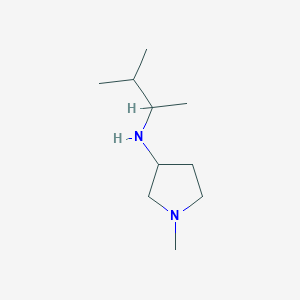
![7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13239879.png)
![3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B13239884.png)
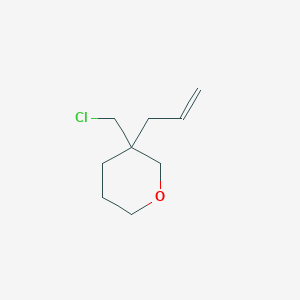
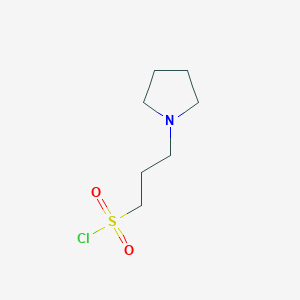

![2-{4-[(2-Methylpropyl)amino]phenyl}ethan-1-ol](/img/structure/B13239914.png)
![2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid](/img/structure/B13239917.png)

